molecular formula C14H25NOS B2865075 (2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclopropyl)methanone CAS No. 2034389-38-1

(2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclopropyl)methanone

Cat. No.: B2865075
CAS No.: 2034389-38-1
M. Wt: 255.42
InChI Key: CNCBDBLBULANRR-UHFFFAOYSA-N
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Description

(2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclopropyl)methanone is a chemical reagent of interest in medicinal chemistry and neuroscience research. This compound features a piperidine scaffold, a common structural motif in pharmaceuticals, modified with a tert-butylthio-methyl group at the 2-position and a cyclopropyl carbonyl group at the 1-position. The tert-butylthio (tert-butyl mercaptan) moiety is a versatile organosulfur building block . The cyclopropyl carbonyl group, found in reagents like Cyclopropyl(piperazin-1-yl)methanone, is a stable pharmacophore used in drug discovery . Piperidine derivatives are extensively investigated for their activity on the central nervous system. Notably, similar structural templates are being explored in the design of novel dual-target ligands for the μ-opioid receptor (MOR) and dopamine D3 receptor (D3R) . This research aims to develop safer analgesics that maintain pain-relieving (antinociceptive) effects through MOR agonism while minimizing abuse potential via D3R antagonism . Consequently, this compound serves as a valuable building block for researchers synthesizing and evaluating novel compounds for potential application in pain management and the study of opioid use disorders. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NOS/c1-14(2,3)17-10-12-6-4-5-9-15(12)13(16)11-7-8-11/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCBDBLBULANRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclopropyl)methanone, with the molecular formula C14H25NOS and a molecular weight of 255.42 g/mol, is an organic compound that has garnered interest in various fields of biological research. This compound features a piperidine ring, a tert-butylthio group, and a cyclopropyl methanone moiety, which contribute to its unique biological properties.

The compound is characterized by its specific structural components:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, commonly associated with various pharmacological activities.
  • Tert-butylthio Group : This group enhances lipophilicity and may influence the compound's interaction with biological membranes.
  • Cyclopropyl Methanone : This moiety is known for its ability to participate in various chemical reactions and interactions with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors due to its structural features.
  • Membrane Permeability : The presence of the tert-butylthio group likely enhances the compound's ability to cross lipid membranes, affecting its bioavailability and efficacy.

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential applications:

Antimicrobial Activity

Studies have demonstrated that compounds with similar structural characteristics exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown significant inhibition against various bacterial strains.

Cytotoxicity Studies

Preliminary cytotoxicity assays suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. For instance, compounds with piperidine rings have been noted for their ability to induce apoptosis in cancer cells.

Case Studies

A recent study explored the effects of a related compound on Mycobacterium growth inhibition, demonstrating that piperidine derivatives could serve as potential anti-tubercular agents. Although direct studies on this compound are scarce, these findings provide a context for understanding its potential biological activities.

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
AntimicrobialPotential inhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cells
Enzyme ModulationPossible interaction with key metabolic enzymes

Research Findings

  • Antimicrobial Properties : Compounds similar to this compound have been shown to inhibit bacterial growth significantly (>90% inhibition) in preliminary screenings against Mycobacterium species .
  • Cytotoxic Effects : In vitro studies have indicated that piperidine derivatives can exhibit selective cytotoxicity towards cancer cell lines, suggesting that this compound may also possess similar properties .
  • Mechanistic Insights : The compound's interaction with cellular pathways remains under investigation, but initial findings suggest modulation of key enzymes involved in cellular metabolism and apoptosis pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Anticancer and Antimicrobial Potential
  • tuberculosis H37Rv. The 4-chlorophenyl group may contribute to target engagement via hydrophobic interactions.
  • Pyrrolidine Analog (): No bioactivity data were provided, but its phenoxy substituent and cyclopropane core align with scaffolds common in kinase inhibitors.
  • Target Compound : The tert-butylthio group’s electron-rich sulfur atom could modulate enzyme inhibition (e.g., via covalent binding or redox interactions), though this remains speculative without direct data.

Stability and Commercial Availability

  • Discontinued Analogs (): Compounds like (5-Aminoindolin-1-yl)(cyclopropyl)methanone were discontinued by suppliers, possibly due to stability issues (e.g., cyclopropane ring strain or amine oxidation). This underscores the importance of substituent selection for long-term viability.

Q & A

Q. What are the recommended synthetic routes for (2-((tert-butylthio)methyl)piperidin-1-yl)(cyclopropyl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
  • Piperidine functionalization : Introduce the tert-butylthio group via nucleophilic substitution using tert-butylthiol and a halogenated precursor (e.g., bromomethylpiperidine) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF .
  • Cyclopropane incorporation : Utilize cyclopropanecarbonyl chloride in a coupling reaction with the functionalized piperidine intermediate, mediated by coupling agents such as HATU or DCC in dichloromethane (DCM) .
  • Optimization : Adjust reaction temperature (40–80°C), solvent choice (THF for solubility, DCM for reactivity), and catalyst loading (e.g., Pd catalysts for cross-coupling steps). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves yield and purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the tert-butylthio group (δ ~1.3 ppm for tert-butyl protons) and cyclopropane ring (characteristic splitting patterns). Assign piperidine ring protons (δ 1.5–3.0 ppm) and carbonyl signals (δ ~200 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₅H₂₅NOS) and detects impurities. Electrospray ionization (ESI) or electron impact (EI) modes are preferred .
  • HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity (>95% peak area) and identifies byproducts .

Q. What are the key structural features of this compound that influence its reactivity in organic synthesis?

  • Methodological Answer :
  • Tert-butylthio group : Provides steric bulk, reducing nucleophilic attack on the piperidine nitrogen. Enhances lipophilicity, impacting solubility in non-polar solvents .
  • Cyclopropane ring : High ring strain increases susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis) or [2+1] cycloadditions .
  • Piperidine scaffold : The basic nitrogen can participate in acid-base reactions or serve as a hydrogen-bond acceptor in supramolecular interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Variation of substituents : Synthesize analogs with modified tert-butylthio (e.g., methylthio, phenylthio) or cyclopropyl groups (e.g., substituted cyclopropanes). Compare binding affinities in enzyme inhibition assays (e.g., kinase or GPCR targets) .
  • In vitro assays : Use cell-based models (e.g., HEK293 or CHO cells) to measure IC₅₀ values for target modulation. Pair with cytotoxicity assays (MTT or LDH) to assess selectivity .
  • Computational docking : Employ Schrödinger Suite or AutoDock Vina to predict binding modes. Correlate docking scores with experimental activity data to identify critical interactions (e.g., hydrophobic contacts with tert-butylthio) .

Q. What computational chemistry methods are suitable for predicting the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-receptor complexes over 100+ ns trajectories. Analyze stability via root-mean-square deviation (RMSD) and binding free energy with MM-PBSA calculations .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions (e.g., charge transfer) at the active site using Gaussian09 or ORCA. Focus on the carbonyl group’s electrophilicity and tert-butylthio’s steric effects .
  • QSAR modeling : Build regression models (e.g., PLS or Random Forest) using descriptors like logP, polar surface area, and topological indices to predict activity across analogs .

Q. How should researchers address contradictions in biological activity data observed across different assay systems?

  • Methodological Answer :
  • Control variables : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time). Validate compound solubility via dynamic light scattering (DLS) to rule out aggregation artifacts .
  • Orthogonal assays : Confirm activity using complementary techniques (e.g., SPR for binding affinity, fluorescence polarization for enzymatic inhibition). Replicate results in independent labs .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. Use statistical tools (e.g., ANOVA) to assess significance of outliers .

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